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molecular formula C17H14ClN3O2 B8790279 5-(benzyloxy)-2-(2-chloropyridin-4-yl)-3-methylpyrimidin-4(3H)-one

5-(benzyloxy)-2-(2-chloropyridin-4-yl)-3-methylpyrimidin-4(3H)-one

Cat. No. B8790279
M. Wt: 327.8 g/mol
InChI Key: YUFVQEKTYFCCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969364B2

Procedure details

To a mixture of 5-(benzyloxy)-2-(2-chloropyridin-4-yl)pyrimidin-4-ol (14.2 g, 112 mmol), Cs2CO3 (36.6 g, 112 mmol) in 300 mL of 1,4-dioxane, was added Me2SO4 (17.6 g, 56 mmol) and the resulting mixture was refluxed for 5 min. After cooling to rt, EtOAc (300 mL) and water (200 mL) were added. The organic layer was separated, the aqueous layer was extracted with EtOAc (2×100 mL). The combined organic layer was washed with water, brine, and dried over Mg2SO4, filtered, and concentrated to give 25 g of crude compound, which was purified by silica gel to afford 5-(benzyloxy)-2-(2-chloropyridin-4-yl)-3-methylpyrimidin-4(3H)-one (4.0 g, 22%). 1H-NMR δ (400 MHz, d6-DMSO): 8.53 (dd, J=5.2, 0.4 Hz, 1H), 7.51 (s, 1H), 7.44 (m, 3H), 7.42-7.29 (m, 4H), 5.19 (s, 2H), 3.33 (s, 3H); MS (ESI) m/z (M+H)+ 328.
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([OH:22])=[N:11][C:12]([C:15]2[CH:20]=[CH:19][N:18]=[C:17]([Cl:21])[CH:16]=2)=[N:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:23]([O-])([O-])=O.[Cs+].[Cs+].COS(OC)(=O)=O.CCOC(C)=O>O1CCOCC1.O>[CH2:1]([O:8][C:9]1[C:10](=[O:22])[N:11]([CH3:23])[C:12]([C:15]2[CH:20]=[CH:19][N:18]=[C:17]([Cl:21])[CH:16]=2)=[N:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC(=NC1)C1=CC(=NC=C1)Cl)O
Name
Cs2CO3
Quantity
36.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
COS(=O)(=O)OC
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Mg2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 25 g of crude compound, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(N(C(=NC1)C1=CC(=NC=C1)Cl)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 10.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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